molecular formula C15H10FIN2O B15081419 3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone CAS No. 302913-41-3

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone

Cat. No.: B15081419
CAS No.: 302913-41-3
M. Wt: 380.15 g/mol
InChI Key: YJNYAMBQRWOBBN-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 2-fluorobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization using iodine and a suitable oxidizing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the iodine position.

Scientific Research Applications

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl and iodine substituents can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorobenzyl)-4(3H)-quinazolinone: Lacks the iodine substituent, which may affect its chemical reactivity and biological activity.

    6-Iodo-4(3H)-quinazolinone: Lacks the fluorobenzyl group, potentially altering its properties and applications.

    2-Fluorobenzyl-4(3H)-quinazolinone: Similar structure but with different substituents, leading to variations in activity and use.

Uniqueness

3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone is unique due to the presence of both fluorobenzyl and iodine substituents, which can significantly influence its chemical and biological properties

Properties

CAS No.

302913-41-3

Molecular Formula

C15H10FIN2O

Molecular Weight

380.15 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-iodoquinazolin-4-one

InChI

InChI=1S/C15H10FIN2O/c16-13-4-2-1-3-10(13)8-19-9-18-14-6-5-11(17)7-12(14)15(19)20/h1-7,9H,8H2

InChI Key

YJNYAMBQRWOBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I)F

Origin of Product

United States

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